molecular formula C23H26N4O3S B3747239 ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate

ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate

Cat. No.: B3747239
M. Wt: 438.5 g/mol
InChI Key: XYLWXRCAZOXORE-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a triazaspirodecane core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazaspirodecane core: This step involves the cyclization of a suitable diamine with a ketone to form the spirocyclic structure.

    Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the carbothioyl group: This step involves the reaction of the spirocyclic intermediate with a thiocarbonyl compound.

    Coupling with ethyl 4-aminobenzoate: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its spirocyclic framework can be utilized in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting downstream pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached to the core.

    N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)ethyl]-2-naphthamide: This compound also features a triazaspirodecane core but has different substituents, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-2-30-20(28)17-8-10-18(11-9-17)25-22(31)26-14-12-23(13-15-26)21(29)24-16-27(23)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,24,29)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWXRCAZOXORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate
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ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate
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ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate
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ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate
Reactant of Route 5
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ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate
Reactant of Route 6
ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate

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